molecular formula C17H18O2 B1629708 3-(4-Methoxyphenyl)-2'-methylpropiophenone CAS No. 898775-46-7

3-(4-Methoxyphenyl)-2'-methylpropiophenone

Cat. No. B1629708
CAS RN: 898775-46-7
M. Wt: 254.32 g/mol
InChI Key: YKSLSFJQKMKOES-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves various steps and techniques. For instance, the synthesis of (2E)-1-(4-chlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one was reported in a study .


Molecular Structure Analysis

The molecular structure of similar compounds has been studied using various techniques such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT). These studies often involve the analysis of geometrical parameters, energies for the highest occupied molecular orbital and the lowest unoccupied molecular orbitals, chemical reactivity descriptors, and more .


Chemical Reactions Analysis

The chemical reactions of similar compounds have been studied. For example, Ethyl 3-hydroxy-3- (4-methoxyphenyl)propanoate is a useful research compound.


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed using various methods. These analyses often involve the study of optimized geometrical parameters, energies for the highest occupied molecular orbital and the lowest unoccupied molecular orbitals, chemical reactivity descriptors, and more .

Scientific Research Applications

Catalytic Arylation Reactions

3-(4-Methoxyphenyl)-2'-methylpropiophenone and related compounds have been studied for their potential in catalytic arylation reactions. A notable reaction involves the palladium-catalyzed arylation of 2-hydroxy-2-methylpropiophenone with aryl bromides. This process results in unique multiple arylation via successive C-C and C-H bond cleavages, leading to the synthesis of 1,1,2,2-tetraarylethanes and 4,4-diaryl-1-phenylisochroman-3-ones. Such reactions are essential in organic synthesis for constructing complex molecules with high precision (H. Wakui, et al., 2004).

Synthesis of Oxygen-functionalized Aromatic Compounds

Research has demonstrated the utility of 3-(4-Methoxyphenyl)-2'-methylpropiophenone derivatives in the synthesis of oxygen-functionalized aromatic compounds. A study outlined a new method for synthesizing functionalized 4H-1,2-benzoxazine derivatives, showcasing the compound's role in generating precursors for multisubstituted phenols. This type of research highlights the compound's versatility in synthesizing heterocyclic compounds and functionalized aromatic structures, crucial in pharmaceutical and material sciences (Satoshi Nakamura, et al., 2003).

Synthesis of Steroid Compounds

In the realm of steroid chemistry, 3-(4-Methoxyphenyl)-2'-methylpropiophenone has been utilized as a precursor in the synthesis of complex steroid compounds. A study described the reaction between the hydrochloride of 3-dimethylamino-4'-methoxypropiophenone and 1,3-cyclohexanedione in the presence of alkali, leading to the formation of bicyclic triketone. Such synthetic pathways contribute to the development of novel steroid analogs and provide insights into the structural modification of steroid molecules (I. N. Nazarov, S. I. Zavyalov, 1956).

Polymer Chemistry Applications

The compound has also found applications in polymer chemistry, particularly in the synthesis of novel copolymers. A study reported the synthesis of phenoxy ring-substituted isopropyl phenylcyanoacrylates, derivatives of 3-(4-Methoxyphenyl)-2'-methylpropiophenone, and their copolymerization with styrene. This research opens new avenues in the design and development of functional materials with tailored properties for various industrial applications (Paige M. Whelpley, et al., 2022).

Safety And Hazards

Safety data sheets provide information on the potential hazards of similar compounds. They include information on the substance’s toxicity, health effects, first aid measures, storage, disposal, and more .

Future Directions

Research on similar compounds continues to explore their potential applications. For example, (E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol has been studied for its anti-inflammatory and anti-arthritic activities .

properties

IUPAC Name

3-(4-methoxyphenyl)-1-(2-methylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O2/c1-13-5-3-4-6-16(13)17(18)12-9-14-7-10-15(19-2)11-8-14/h3-8,10-11H,9,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKSLSFJQKMKOES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)CCC2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10644257
Record name 3-(4-Methoxyphenyl)-1-(2-methylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10644257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Methoxyphenyl)-2'-methylpropiophenone

CAS RN

898775-46-7
Record name 3-(4-Methoxyphenyl)-1-(2-methylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10644257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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